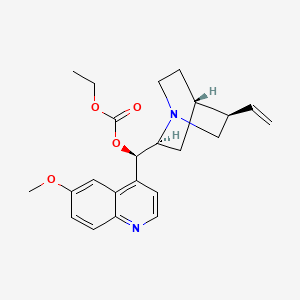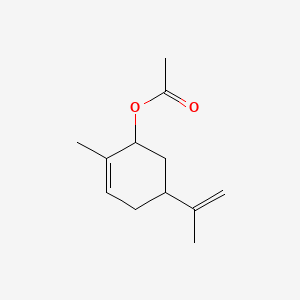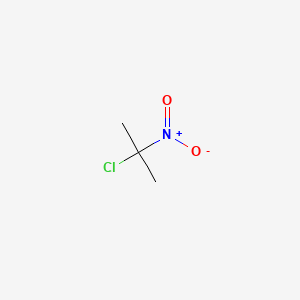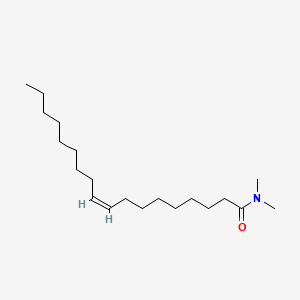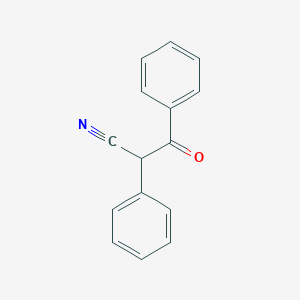
2,6-Bis(6-methylheptyl)benzene-1,4-diol
Übersicht
Beschreibung
2,6-Bis(6-methylheptyl)benzene-1,4-diol, also known as Bis-6-MeH-Benzoquinone, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule has been shown to possess unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 2,6-Bis(6-methylheptyl)benzene-1,4-diolnzoquinone involves its ability to act as a potent electron acceptor. This molecule can accept electrons from other molecules, thereby preventing the formation of free radicals and reducing oxidative stress. Additionally, 2,6-Bis(6-methylheptyl)benzene-1,4-diolnzoquinone has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
2,6-Bis(6-methylheptyl)benzene-1,4-diolnzoquinone has been shown to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various biological systems, making it a potential therapeutic agent for various diseases. Additionally, 2,6-Bis(6-methylheptyl)benzene-1,4-diolnzoquinone has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,6-Bis(6-methylheptyl)benzene-1,4-diolnzoquinone is its potent antioxidant and anti-inflammatory effects. This makes it a valuable tool for studying various biological processes that involve oxidative stress and inflammation. Additionally, 2,6-Bis(6-methylheptyl)benzene-1,4-diolnzoquinone has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a potential anti-cancer agent. However, one of the limitations of 2,6-Bis(6-methylheptyl)benzene-1,4-diolnzoquinone is its potential toxicity at high concentrations. Therefore, it is important to use caution when working with this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for 2,6-Bis(6-methylheptyl)benzene-1,4-diolnzoquinone research. One potential direction is to investigate its potential as an anti-cancer agent. Further studies are needed to determine the exact mechanism of action of 2,6-Bis(6-methylheptyl)benzene-1,4-diolnzoquinone in inhibiting cancer cell proliferation. Additionally, future research could focus on the development of new synthetic methods for 2,6-Bis(6-methylheptyl)benzene-1,4-diolnzoquinone, as well as the synthesis of analogs with improved properties. Finally, future studies could investigate the potential use of 2,6-Bis(6-methylheptyl)benzene-1,4-diolnzoquinone in the treatment of various diseases, including neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 2,6-Bis(6-methylheptyl)benzene-1,4-diolnzoquinone is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule possesses unique biochemical and physiological effects, making it a valuable tool for studying various biological processes. Further research is needed to fully understand the potential of 2,6-Bis(6-methylheptyl)benzene-1,4-diolnzoquinone in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(6-methylheptyl)benzene-1,4-diolnzoquinone has been used in various scientific research applications due to its unique properties. It has been shown to possess potent antioxidant and anti-inflammatory effects, which make it a valuable tool for studying oxidative stress and inflammation in various biological systems. Additionally, 2,6-Bis(6-methylheptyl)benzene-1,4-diolnzoquinone has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a potential anti-cancer agent.
Eigenschaften
IUPAC Name |
2,6-bis(6-methylheptyl)benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-17(2)11-7-5-9-13-19-15-21(23)16-20(22(19)24)14-10-6-8-12-18(3)4/h15-18,23-24H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIASSHGVJYKYSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCC1=CC(=CC(=C1O)CCCCCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972671 | |
| Record name | 2,6-Bis(6-methylheptyl)benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(6-methylheptyl)benzene-1,4-diol | |
CAS RN |
57214-69-4 | |
| Record name | 1,4-Benzenediol, 2,5-diisooctyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057214694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Bis(6-methylheptyl)benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




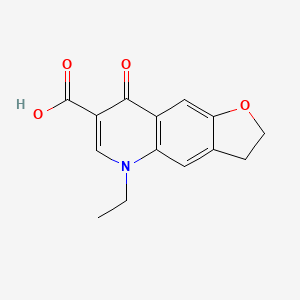
![[5-Ethyl-2-(2-methyl-1-prop-2-enoyloxypropan-2-yl)-1,3-dioxan-5-yl]methyl prop-2-enoate](/img/structure/B1596025.png)
![Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate]](/img/structure/B1596026.png)

